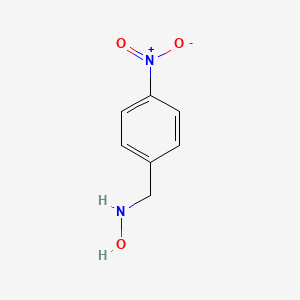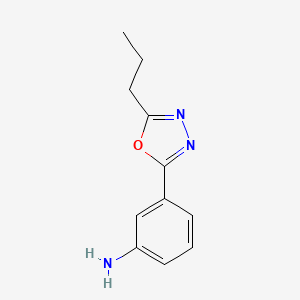
N-hydroxy-4-nitrobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-4-nitrobenzylamine: is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a benzylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-hydroxy-4-nitrobenzylamine can be synthesized through several methods. One common approach involves the nitration of benzylamine, followed by the introduction of a hydroxy group. The nitration process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperature conditions. The subsequent hydroxylation can be achieved using hydroxylamine (NH2OH) under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-hydroxy-4-nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrobenzylamine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2), resulting in the formation of N-hydroxy-4-aminobenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitrobenzylamine derivatives.
Reduction: N-hydroxy-4-aminobenzylamine.
Substitution: Various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
N-hydroxy-4-nitrobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-hydroxy-4-nitrobenzylamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparación Con Compuestos Similares
4-nitrobenzylamine: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
N-hydroxybenzylamine: Lacks the nitro group, leading to variations in biological activity and applications.
4-hydroxybenzylamine:
Uniqueness: N-hydroxy-4-nitrobenzylamine is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2912-97-2 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
N-[(4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4,8,10H,5H2 |
Clave InChI |
JYQIRTMMOJTJTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)


![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)






